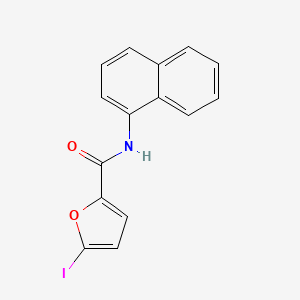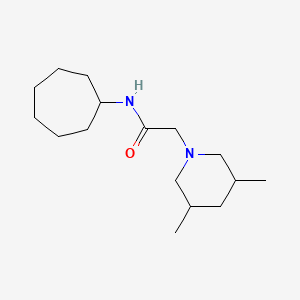![molecular formula C18H26BrN3O2S B4577287 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4577287.png)
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Übersicht
Beschreibung
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H26BrN3O2S and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.09291 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis : Novel sulfonamide derivatives have been synthesized for potential applications in pharmaceuticals and material science. For example, compounds with sulfonamide groups have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such synthesis involves complex reactions including the addition of ethyl α-bromoacetate to specific sulfonamides and evaluation of their biological activities (Ş. Küçükgüzel et al., 2013).
Structural Characterization : Advanced techniques such as UV–vis, FT-IR, 1H NMR, 13C NMR, and MALDI-TOF mass spectra are employed to characterize new compounds. These methods help in understanding the compound's structure and potential applications, such as in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Biological and Pharmacological Applications
Anticancer Activity : Certain sulfonamide derivatives exhibit promising anticancer properties. Through structural modification, these compounds can target specific cellular mechanisms, offering potential pathways for the development of new anticancer therapies.
Antimicrobial Activity : Sulfonamide-based compounds have been synthesized and tested for their antimicrobial activities. The structural diversity of these compounds allows for targeting a wide range of microbial pathogens, highlighting their potential in developing new antimicrobial agents (Nada M. Abunada et al., 2008).
Neurogenesis and Neuroprotective Effects : Derivatives of sulfonamide compounds have shown to induce neurogenesis by promoting cell division in neural stem cells. This suggests potential applications in treating neurodegenerative diseases or brain injuries (Jae-Yeon Shin et al., 2015).
Material Science and Other Applications
Corrosion Inhibition : Sulfonamide derivatives have been studied for their role in corrosion inhibition, which is crucial for protecting metals in industrial applications. The ability of these compounds to form protective layers on metal surfaces can extend the lifespan of metal components (S. M. Tawfik, 2015).
Photodynamic Therapy : Certain sulfonamide compounds have been explored for their use in photodynamic therapy, a treatment modality for cancer that involves light-sensitive drugs and light exposure to destroy cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O2S/c1-11-12(2)14(4)18(15(5)13(11)3)25(23,24)20-8-7-9-22-10-17(19)16(6)21-22/h10,20H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYABLOQKCDELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCCN2C=C(C(=N2)C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4577211.png)
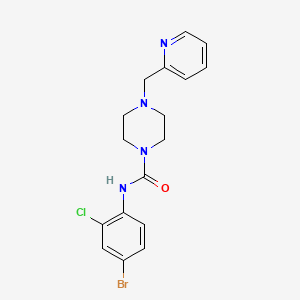
![4,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4577223.png)
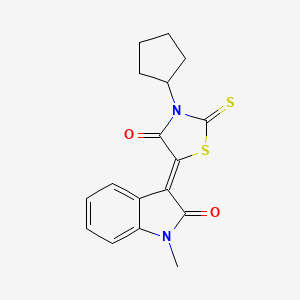
![N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4577245.png)

![N-(tert-butyl)-2-[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4577258.png)
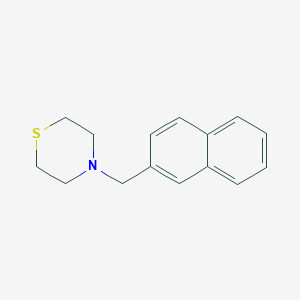
![4-(5-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577268.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4577278.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4577279.png)
![N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577281.png)
